![molecular formula C9H15NO4 B1443737 tert-butyl N-(4-oxooxolan-3-yl)carbamate CAS No. 1414975-77-1](/img/structure/B1443737.png)
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Overview
Description
Tert-butyl N-(4-oxooxolan-3-yl)carbamate, also known as TBOC, is a carbamate compound that has been studied for its potential applications in the field of scientific research. TBOC is a versatile compound, as it can be used for a variety of purposes, including synthesis, as an inhibitor, as a catalyst, and for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
tert-butyl N-(4-oxooxolan-3-yl)carbamate: is utilized in the synthesis of various heterocyclic compounds due to its reactive carbamate group. This compound serves as a precursor in the formation of complex structures found in many pharmaceuticals .
Antimicrobial Agent Development
Research has shown that derivatives of tert-butyl carbamates exhibit antimicrobial activity. Modifications of the tert-butyl N-(4-oxooxolan-3-yl)carbamate structure can lead to the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections .
Chemical Synthesis Enhancer
This compound is often used as an intermediate in chemical synthesis. It can facilitate the formation of more complex molecules, acting as a building block in organic synthesis and medicinal chemistry .
Deprotection of Amino Groups
The tert-butyl group in tert-butyl N-(4-oxooxolan-3-yl)carbamate is known for its deprotection capabilities. It is used to protect amino groups during synthesis and can be removed under mild conditions, which is crucial in the synthesis of sensitive molecules .
Palladium-Catalyzed Reactions
It has been used in palladium-catalyzed synthesis reactions, particularly in the formation of N-Boc-protected anilines. This showcases its role in facilitating complex catalytic processes that are fundamental in organic chemistry .
Synthesis of Pyrroles
tert-butyl N-(4-oxooxolan-3-yl)carbamate is instrumental in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups. Pyrroles are significant in pharmaceuticals and agrochemicals .
Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of ceftolozane, an antibiotic used to treat bacterial infections, showcasing its importance in drug development .
properties
IUPAC Name |
tert-butyl N-(4-oxooxolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCCJSNMIHLMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-oxooxolan-3-yl)carbamate | |
CAS RN |
1414975-77-1 | |
Record name | tert-butyl N-(4-oxooxolan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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